molecular formula C13H22BrNO3 B12442659 tert-butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

tert-butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B12442659
M. Wt: 320.22 g/mol
InChI Key: LRQFEHKKEOQOPY-SNVBAGLBSA-N
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Description

tert-Butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound featuring a tert-butyl group, a bromopropenyl group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl esters with appropriate bromopropenyl precursors under controlled conditions. The Steglich Esterification is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates, making it a convenient method for forming tert-butyl esters .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of tert-butyl hydroperoxide in the presence of benzyl cyanides has been shown to be an efficient method for synthesizing tert-butyl esters under metal-free conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromopropenyl group to other functional groups.

    Substitution: The bromine atom in the bromopropenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, metal catalysts for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

tert-Butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, while the bromopropenyl group can participate in various chemical transformations. The oxazolidine ring provides a unique structural framework that can interact with specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C13H22BrNO3

Molecular Weight

320.22 g/mol

IUPAC Name

tert-butyl (4R)-4-(3-bromoprop-1-enyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h6-7,10H,8-9H2,1-5H3/t10-/m1/s1

InChI Key

LRQFEHKKEOQOPY-SNVBAGLBSA-N

Isomeric SMILES

CC1(N([C@@H](CO1)C=CCBr)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)C=CCBr)C(=O)OC(C)(C)C)C

Origin of Product

United States

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